molecular formula C15H14O3 B3109998 3-(Benzyloxy)-5-methylbenzoic acid CAS No. 177991-09-2

3-(Benzyloxy)-5-methylbenzoic acid

Cat. No.: B3109998
CAS No.: 177991-09-2
M. Wt: 242.27 g/mol
InChI Key: PAHJQWRTENXZHF-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-5-methylbenzoic acid is an organic compound with the molecular formula C15H14O3. It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by a benzyloxy group, and the hydrogen atom at the 5-position is replaced by a methyl group. This compound is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals.

Mechanism of Action

Target of Action

It is known that benzylic compounds can interact with various biological targets, such as enzymes and receptors, due to their resonance-stabilized carbocation . The compound’s benzylic position allows it to undergo reactions such as free radical bromination and nucleophilic substitution .

Mode of Action

For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation . These reactions could potentially lead to changes in the target molecules, affecting their function.

Biochemical Pathways

For instance, they can undergo oxidation reactions . Moreover, they can participate in Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .

Pharmacokinetics

It is known that the stability of organoboron compounds, such as boronic esters, can affect their pharmacokinetic properties . For instance, pinacol boronic esters, which are usually bench-stable, easy to purify, and often commercially available, have played a prominent role in chemical transformations .

Result of Action

For instance, the oxidation of benzylic compounds can lead to the formation of new functional groups .

Action Environment

The action of 3-(Benzyloxy)-5-methylbenzoic acid can be influenced by various environmental factors. For instance, the stability of organoboron compounds can be affected by air and moisture . Therefore, the compound’s action, efficacy, and stability may vary depending on the environmental conditions.

Biochemical Analysis

Biochemical Properties

3-(Benzyloxy)-5-methylbenzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in oxidative reactions, such as cytochrome P450 enzymes. These interactions often involve the oxidation of the benzyloxy group, leading to the formation of reactive intermediates. Additionally, this compound can act as a substrate for esterases, which hydrolyze the ester bond to produce benzoic acid and benzyl alcohol .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving oxidative stress responses. It can modulate the expression of genes related to antioxidant defense mechanisms, such as superoxide dismutase and catalase. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of reactive oxygen species and cellular energy balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to cytochrome P450 enzymes, leading to the formation of reactive oxygen species and subsequent oxidative stress. This binding can result in the inhibition or activation of these enzymes, depending on the specific isoform involved. Additionally, this compound can influence gene expression by interacting with transcription factors that regulate antioxidant response elements .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative oxidative damage in cells, affecting their function and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance antioxidant defenses and improve cellular function. At high doses, it can induce toxicity and adverse effects, such as liver damage and oxidative stress. Threshold effects have been observed, where the beneficial effects are seen at lower doses, while toxic effects become prominent at higher doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The interactions with these enzymes and cofactors can affect the overall metabolic flux and levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters, such as organic anion transporters, which facilitate its uptake and distribution. Additionally, binding proteins, such as albumin, can influence the localization and accumulation of this compound in specific tissues. These interactions can affect the compound’s bioavailability and overall pharmacokinetics .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on oxidative metabolism and stress responses. Targeting signals and post-translational modifications, such as phosphorylation, can direct this compound to these compartments, affecting its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-5-methylbenzoic acid typically involves the following steps:

    Benzylation: The starting material, 3-hydroxy-5-methylbenzoic acid, undergoes benzylation using benzyl bromide in the presence of a base such as potassium carbonate. This reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-5-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The benzyloxy group can be reduced to a hydroxyl group.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Hydroxybenzoic acid derivatives.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

3-(Benzyloxy)-5-methylbenzoic acid is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)benzoic acid: Lacks the methyl group at the 5-position.

    5-Methylbenzoic acid: Lacks the benzyloxy group at the 3-position.

    3-Hydroxy-5-methylbenzoic acid: Has a hydroxyl group instead of a benzyloxy group at the 3-position.

Uniqueness

3-(Benzyloxy)-5-methylbenzoic acid is unique due to the presence of both the benzyloxy and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various scientific research applications.

Properties

IUPAC Name

3-methyl-5-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11-7-13(15(16)17)9-14(8-11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHJQWRTENXZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80709564
Record name 3-(Benzyloxy)-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80709564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177991-09-2
Record name 3-(Benzyloxy)-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80709564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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